5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

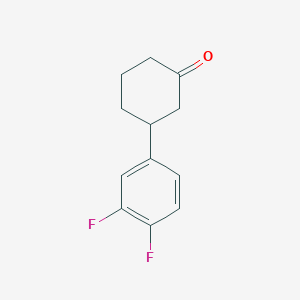

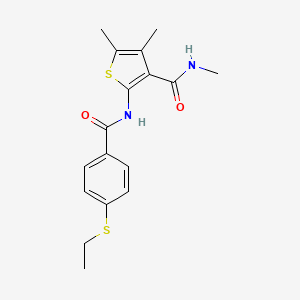

5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid is a derivative of 1,2,4-triazole . It is a heterocyclic compound that contains a triazole ring substituted with a phenyl group at the 5th position and a carboxylic acid group at the 3rd position .

Synthesis Analysis

A universal method for the synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . This method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .Molecular Structure Analysis

The molecular structure of 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid is characterized by a triazole ring substituted with a phenyl group at the 5th position and a carboxylic acid group at the 3rd position .Chemical Reactions Analysis

Triazole compounds, including 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid, are known to exhibit broad biological activities due to their ability to form a variety of non-covalent bonds with different enzymes and receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole-3-carboxylic acid, a related compound, include a density of 1.7±0.1 g/cm3, boiling point of 446.2±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis and Properties : The synthesis and structural properties of similar triazole derivatives, such as 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, have been studied. These studies include experimentation with alkylation and nitration, leading to the formation of derivatives like 1-methoxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid and dinitrobenzoic acid (Shtabova et al., 2005).

Oriented Synthesis : The oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an intermediate in drug synthesis, has been explored using materials like phenyl acetylene, demonstrating the compound's significance in drug development (Liu et al., 2015).

Peptidomimetics and Bioactive Compounds

Peptidomimetics Preparation : 5-amino-1,2,3-triazole-4-carboxylic acid, related to the subject compound, is useful for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This has implications in developing compounds with biological activity, including HSP90 inhibitors (Ferrini et al., 2015).

Polymer-supported Synthesis : The polymer-supported synthesis of 1,2,4-triazoles, including 3,5-disubstituted variants, has been developed, which is significant for creating diverse chemical libraries for potential biological screening (Samanta & Yli-Kauhaluoma, 2005).

Antitumor Activity

- Antitumor Activity : Various 1,2,4-triazoles, including those with benzofuryl substitutions, have shown antitumor activity. This suggests potential applications of related compounds, like 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid, in cancer research and treatment (Kaldrikyan et al., 2011).

Polymorphism and Crystal Structure Analysis

- Polymorphism and Crystal Structures : The study of polymorphism in biologically active 1,2,4-triazole derivatives has been conducted, providing insights into the molecular conformation and crystal structures, which are essential for understanding the physical properties and potential applications of these compounds (Mazur et al., 2017).

Synthetic Methodologies

- Synthetic Approaches : There is ongoing research in developing novel synthetic approaches for triazole derivatives, including various substituted triazoles, indicating the expanding scope of these compounds in chemical synthesis (Astakhov et al., 2014).

Safety And Hazards

Zukünftige Richtungen

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid, are areas of active research due to their promising anticancer activities . Further studies are needed to understand their mechanisms of action and potential applications in medicine.

Eigenschaften

IUPAC Name |

3-phenyl-1H-1,2,4-triazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGNJPGMLRGJBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide](/img/structure/B2559136.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559137.png)

![1-[3-Hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2559141.png)

![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)

![2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B2559151.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2559152.png)

![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)